molecular formula C4H4F4O B1304063 3,3,4,4-Tetrafluorobutan-2-one CAS No. 679-97-0

3,3,4,4-Tetrafluorobutan-2-one

Cat. No. B1304063
CAS RN: 679-97-0
M. Wt: 144.07 g/mol
InChI Key: LXHNMFBSYHBCLY-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutan-2-one is a chemical compound that has been the subject of various synthetic studies due to its potential applications in organic chemistry. The compound is characterized by the presence of a tetrafluorinated ethylene group, which is a structural feature that can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related tetrafluorinated compounds has been demonstrated in several studies. For instance, enantioenriched tetrafluorinated aryl-C-nucleosides were synthesized from a precursor similar to 3,3,4,4-tetrafluorobutan-2-one, specifically 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol. This synthesis involved a four-step process, indicating the complexity and the potential for multiple reaction pathways in the synthesis of such compounds .

Molecular Structure Analysis

While the specific molecular structure of 3,3,4,4-tetrafluorobutan-2-one is not detailed in the provided papers, related compounds such as 1,1,4,4-tetranitrobutane-2,3-diol have been analyzed using X-ray crystal structure analysis. These analyses reveal that the molecular conformations are significantly stabilized by electrostatic interactions, which could also be relevant for understanding the structure of 3,3,4,4-tetrafluorobutan-2-one .

Chemical Reactions Analysis

The tetrafluorinated ethylene group present in compounds similar to 3,3,4,4-tetrafluorobutan-2-one has been shown to be compatible with various chemical reactions. For example, O-phosphorylation of the primary alcohol group was successfully carried out on the tetrafluorinated naphthyl-C-nucleotide, suggesting that the tetrafluorinated ethylene group can withstand certain reaction conditions without decomposing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,4,4-tetrafluorobutan-2-one can be inferred from related compounds. The presence of fluorine atoms is known to influence the chemical stability and reactivity of organic molecules. For instance, the synthesis of 3,3,4,4-tetrafluoro-4-iodobutylamine, a compound with a similar tetrafluorinated backbone, indicates that such structures can be used as bifunctional reagents for ionic and free-radical reactions, which speaks to their versatility and reactivity . Additionally, the crystalline structures of related compounds have shown that intramolecular interactions, such as those between nitro and nitrate groups, can affect the packing of molecules in the crystal, which may also be relevant for the physical properties of 3,3,4,4-tetrafluorobutan-2-one .

Scientific Research Applications

Application 1: Synthesis and O-phosphorylation of 3,3,4,4-tetrafluoroaryl-C-nucleoside analogues

  • Summary of the Application : 3,3,4,4-Tetrafluorobutan-2-one is used in the synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides . These nucleosides are important because they can be used in the development of new drugs and therapies.
  • Methods of Application or Experimental Procedures : The tetrafluorinated aryl-C-nucleosides were synthesised in four steps from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol . The presence of the tetrafluorinated ethylene group is compatible with O-phosphorylation of the primary alcohol .
  • Results or Outcomes : The successful preparation of the tetrafluorinated naphthyl-C-nucleotide was demonstrated . This shows the potential of 3,3,4,4-Tetrafluorobutan-2-one in the synthesis of complex organic molecules.

Application 2: Preparation of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

  • Summary of the Application : 3,3,4,4-Tetrafluorobutan-2-one is used in the synthesis of CF2CF2-containing organic molecules, which exhibit unique biological activities or can be applied to functional materials such as liquid crystals and light-emitting materials .
  • Methods of Application or Experimental Procedures : The transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene is performed, which is then applied to the synthesis of biologically active fluorinated sugars and functional materials .
  • Results or Outcomes : The successful preparation of CF2CF2-containing organic molecules was demonstrated, showing the potential of 3,3,4,4-Tetrafluorobutan-2-one in the synthesis of complex organic molecules .

Application 3: Preparation of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

  • Summary of the Application : 3,3,4,4-Tetrafluorobutan-2-one is used in the synthesis of CF2CF2-containing organic molecules, which exhibit unique biological activities or can be applied to functional materials such as liquid crystals and light-emitting materials .
  • Methods of Application or Experimental Procedures : The transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene is performed, which is then applied to the synthesis of biologically active fluorinated sugars and functional materials .
  • Results or Outcomes : The successful preparation of CF2CF2-containing organic molecules was demonstrated, showing the potential of 3,3,4,4-Tetrafluorobutan-2-one in the synthesis of complex organic molecules .

properties

IUPAC Name

3,3,4,4-tetrafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O/c1-2(9)4(7,8)3(5)6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHNMFBSYHBCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382164
Record name 3,3,4,4-Tetrafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetrafluorobutan-2-one

CAS RN

679-97-0
Record name 3,3,4,4-Tetrafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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